N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoxalinone core, a piperazine ring, and a chlorophenoxyacetyl group. It has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized by the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the quinoxalinone intermediate.
Attachment of the Chlorophenoxyacetyl Group: The final step involves the acylation of the piperazine nitrogen with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoxalinone core to a dihydroquinoxaline derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Substituted quinoxalinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to bind to mitochondrial voltage-dependent anion channels (VDAC), altering their gating and inducing oxidative stress in cells.
Pathways Involved: It rapidly induces an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the RAS-RAF-MEK signaling pathway.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXCZWMIZLFZGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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